molecular formula C9H8Cl2O2 B8388137 3-Chloropropionic acid, 2-chlorophenyl ester

3-Chloropropionic acid, 2-chlorophenyl ester

Cat. No. B8388137
M. Wt: 219.06 g/mol
InChI Key: RFZORLFCHKBPIO-UHFFFAOYSA-N
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Patent
US06281243B1

Procedure details

3-Chloro-propanoic acid 2-chlorophenyl ester 3-chloropropionylchloride (14 ml) was added to 2-chlorophenol (18.18 g) and the mixture was stirred and heated at 60° C. for 1 hour, at 75° C. for 1 hour and left over the weekend at ambient temperature. The compound was purified by destination in vacuo to give 19,7 g (b.p. 91-94° C. 0.08 mm Hg) of 3-chloro-propanoic acid 2-chlorophenyl ester.
Name
3-Chloro-propanoic acid 2-chlorophenyl ester 3-chloropropionylchloride
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
18.18 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClCCC(Cl)=O.[Cl:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14][C:15](=[O:19])[CH2:16][CH2:17][Cl:18].ClC1C=CC=CC=1O>>[Cl:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[O:14][C:15](=[O:19])[CH2:16][CH2:17][Cl:18] |f:0.1|

Inputs

Step One
Name
3-Chloro-propanoic acid 2-chlorophenyl ester 3-chloropropionylchloride
Quantity
14 mL
Type
reactant
Smiles
ClCCC(=O)Cl.ClC1=C(C=CC=C1)OC(CCCl)=O
Name
Quantity
18.18 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left over the weekend at ambient temperature
CUSTOM
Type
CUSTOM
Details
The compound was purified by destination in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)OC(CCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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